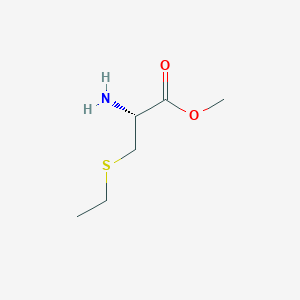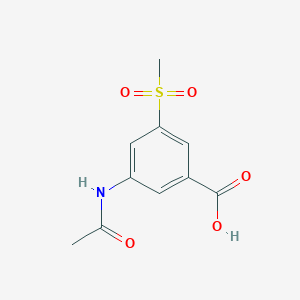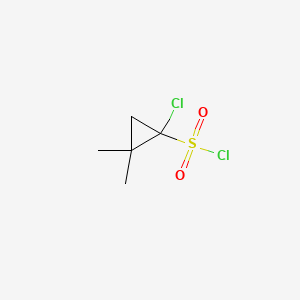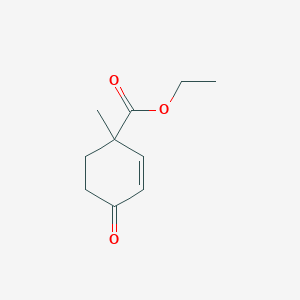![molecular formula C19H24N4O4 B13493885 5-[(3-Amino-2,2-dimethylpropyl)-methylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B13493885.png)
5-[(3-Amino-2,2-dimethylpropyl)-methylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3-Amino-2,2-dimethylpropyl)-methylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes an isoindole-1,3-dione core and a piperidinyl group, making it a valuable molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Amino-2,2-dimethylpropyl)-methylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione typically involves multiple steps, including the formation of the isoindole-1,3-dione core and the introduction of the piperidinyl group. Common synthetic routes include:
Formation of Isoindole-1,3-dione Core: This step often involves the cyclization of phthalic anhydride with an amine.
Introduction of Piperidinyl Group: The piperidinyl group is introduced through nucleophilic substitution reactions, often using piperidine derivatives.
Final Coupling: The final step involves coupling the isoindole-1,3-dione core with the piperidinyl group under specific reaction conditions, such as the use of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-[(3-Amino-2,2-dimethylpropyl)-methylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the piperidinyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: EDCI, DCC.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
5-[(3-Amino-2,2-dimethylpropyl)-methylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in protein degradation studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-[(3-Amino-2,2-dimethylpropyl)-methylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Thalidomide: Shares a similar isoindole-1,3-dione core.
Lenalidomide: Another derivative with similar structural features.
Pomalidomide: Contains a piperidinyl group similar to the compound .
Uniqueness
5-[(3-Amino-2,2-dimethylpropyl)-methylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C19H24N4O4 |
|---|---|
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
5-[(3-amino-2,2-dimethylpropyl)-methylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C19H24N4O4/c1-19(2,9-20)10-22(3)11-4-5-12-13(8-11)18(27)23(17(12)26)14-6-7-15(24)21-16(14)25/h4-5,8,14H,6-7,9-10,20H2,1-3H3,(H,21,24,25) |
Clave InChI |
BILDISSSARJRMK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CN)CN(C)C1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13493813.png)
![3-(Aminomethyl)spiro[3.3]heptan-1-one](/img/structure/B13493825.png)

![6-{[8-(diethylamino)-12-oxo-12H-10-oxa-5-azatetraphen-3-yl]oxy}hexanoic acid hydrochloride](/img/structure/B13493833.png)



![rac-methyl (1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride](/img/structure/B13493861.png)

![2-{[(Tert-butoxy)carbonyl]amino}-2,2-dicyclopropylacetic acid](/img/structure/B13493864.png)

![N-(4-{2-[(4-butylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13493874.png)

